1'-[(tert-butoxy)carbonyl]-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid
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Overview
Description
1-(Hydroxymethyl)-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which often imparts interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-4-carboxylic acid typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: to form the spirocyclic core.
Protection and deprotection steps: to introduce and remove protecting groups.
Functional group transformations: to install the hydroxymethyl and carboxylic acid functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up: the reaction conditions.
Using continuous flow reactors: for better control over reaction parameters.
Employing catalysts: to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl to carboxylic acid.
Reduction: Reduction of carboxylic acid to alcohol.
Substitution: Nucleophilic substitution at the spirocyclic core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-(Hydroxymethyl)-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[21
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-4-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The spirocyclic structure could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Spiro[2.2]pentane, Spiro[3.3]heptane.
Functionalized spirocyclic compounds: Spiro[2.2]pentane-1,3-dicarboxylic acid, Spiro[3.3]heptane-2,4-dione.
Uniqueness
1-(Hydroxymethyl)-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-4-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-13(2,3)22-12(21)17-6-4-16(5-7-17)15(11(19)20)8-14(9-15,10-18)23-16/h18H,4-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGWUQFGKKFSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3(CC(C3)(O2)CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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